

A Comparative Guide for Formulation Scientists: Irgacure 907 vs. Irgacure 184

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

Cat. No.: B163144

[Get Quote](#)

An In-Depth Analysis of Two Archetypal Norrish Type I Photoinitiators

As a Senior Application Scientist, the selection of a photoinitiator is one of the most critical decisions in formulating a UV-curable system. This choice dictates not only the cure speed but also the final aesthetic and functional properties of the product, such as clarity, color stability, and depth of cure. This guide provides a comprehensive comparison of two widely utilized Type I photoinitiators: Irgacure 907 and Irgacure 184. We will move beyond a simple datasheet comparison to explore their photochemical mechanisms, performance trade-offs, and the experimental methodologies required for their effective evaluation.

Foundational Properties: A Molecular Introduction

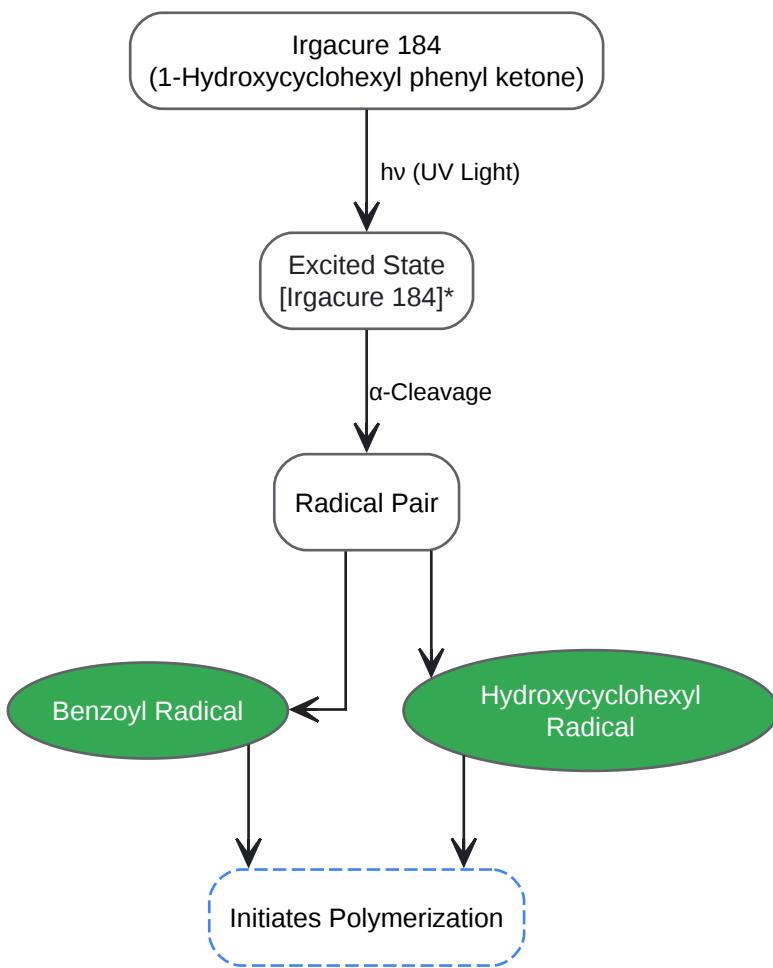
Both Irgacure 907 and Irgacure 184 belong to the Norrish Type I, or photocleavage, class of photoinitiators.^[1] Upon absorption of UV radiation, they undergo homolytic bond cleavage to generate highly reactive free radicals, which in turn initiate the polymerization of monomers and oligomers.^{[1][2]} While they share this fundamental mechanism, their distinct molecular structures are the primary determinant of their differing performance characteristics.

- Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) is an α -hydroxyketone. Its structure is prized for its high reactivity and, most notably, its excellent non-yellowing characteristics, making it a benchmark for clear coating applications.^{[3][4]}

- Irgacure 907 (2-Methyl-4'-(methylthio)-2-morpholinopropiophenone) is an α -aminoketone. The presence of the tertiary amine group within its structure is a key feature that helps to limit the inhibition of the curing reaction by atmospheric oxygen.[5] This makes it a highly efficient initiator, especially for surface cure.[6]

Property	Irgacure 184	Irgacure 907
Chemical Name	1-Hydroxycyclohexyl phenyl ketone	2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropanone-1
CAS Number	947-19-3[3]	71868-10-5[7]
Molecular Formula	C ₁₃ H ₁₆ O ₂ [8]	C ₁₅ H ₂₁ NO ₂ S[7]
Molecular Weight	204.3 g/mol [3]	279.4 g/mol [7]
Appearance	White to off-white crystalline powder[3]	White powder[9]
Melting Point	45-49°C[3]	73-76°C[9]
Key Feature	Highly efficient, non-yellowing[3]	Highly efficient, excellent surface cure, effective in pigmented systems[6][10]

Photochemistry: Absorption and Cleavage Mechanisms

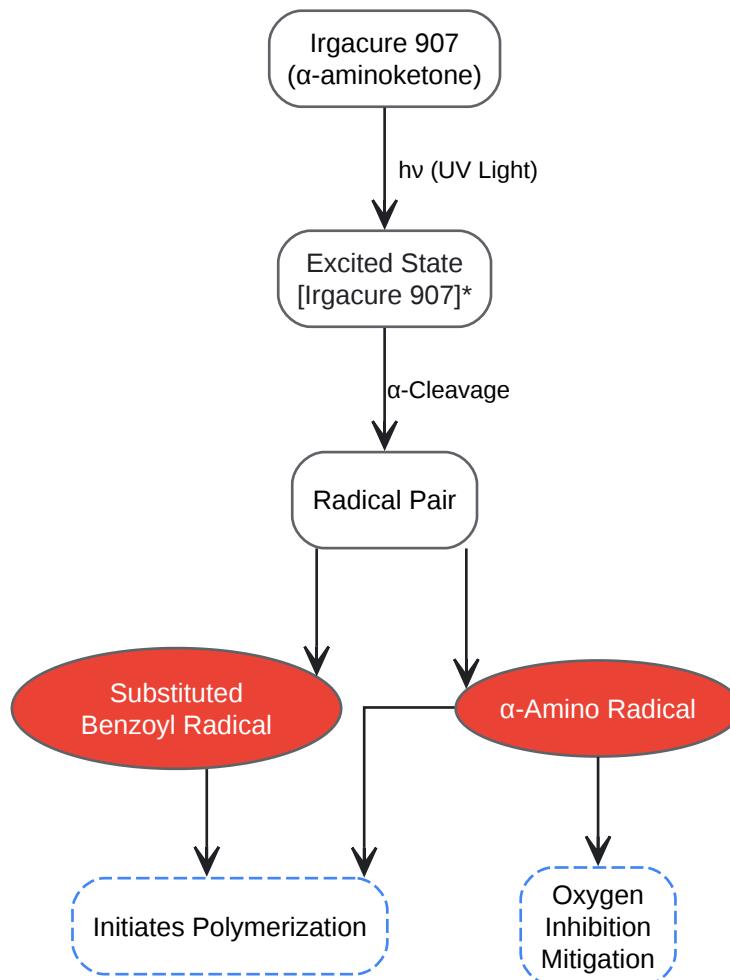

The efficacy of a photoinitiator is inextricably linked to its ability to absorb the energy emitted by the UV source. The alignment between the initiator's absorption spectrum and the lamp's emission spectrum is crucial for efficient radical generation.

UV-Vis Absorption Characteristics Irgacure 184 exhibits absorption maxima at approximately 244 nm, 280 nm, and a weaker band around 330 nm.[8][11] Irgacure 907 shows strong absorption peaks at 231 nm and 307 nm.[7][9] The absorption of Irgacure 907 at slightly longer wavelengths makes it particularly useful for curing pigmented inks and coatings, as pigments can often block shorter UV wavelengths.[6][10]

Caption: Illustrative overlap of initiator absorption with a mercury lamp output.

Mechanism of Radical Generation Upon absorbing a photon ($h\nu$), both molecules undergo α -cleavage, breaking the C-C bond adjacent to the carbonyl group. This process is exceptionally rapid and efficient, forming two distinct radical fragments, both of which can initiate polymerization.

- Irgacure 184 Cleavage: The photocleavage of Irgacure 184 yields a benzoyl radical and a hydroxycyclohexyl radical. Both are effective at initiating the polymerization of acrylate or methacrylate double bonds.



[Click to download full resolution via product page](#)

Caption: Norrish Type I photocleavage mechanism for Irgacure 184.

- Irgacure 907 Cleavage: Irgacure 907 cleaves to form a substituted benzoyl radical and an α -amino radical. The α -amino radical is particularly reactive and is also capable of mitigating

oxygen inhibition through a chain transfer mechanism, thereby enhancing surface cure speed.[5]

[Click to download full resolution via product page](#)

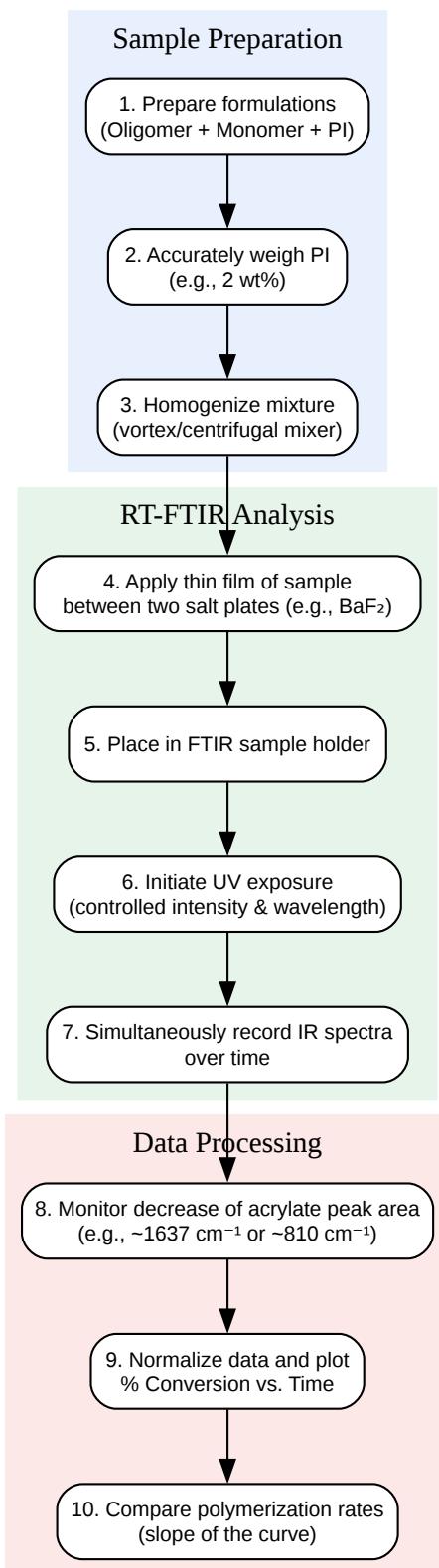
Caption: Norrish Type I photocleavage mechanism for Irgacure 907.

Performance in Application: A Head-to-Head Comparison

Performance Metric	Irgacure 184	Irgacure 907	Justification & Causality
Curing Speed	Very high, especially for surface cure.[6]	Excellent, particularly for surface cure.[6]	Both are highly reactive Type I initiators. Irgacure 907's α -amino radical can provide an edge in air by mitigating oxygen inhibition.
Yellowing	Very low; considered non-yellowing.[4][12]	Can exhibit yellowing, especially after prolonged UV exposure.	The photoproducts of Irgacure 184 are less prone to forming chromophores that absorb visible light. The aromatic amine portion of Irgacure 907 and its byproducts can lead to discoloration.
Through Cure	Good in thin, clear films. Can be limited in thick or pigmented systems.	Better performance in pigmented systems due to its absorption profile.[6][10]	Irgacure 907's absorption at >300 nm allows light to penetrate more deeply into pigmented formulations. For deep sections, both are often blended with longer wavelength initiators (e.g., BAPO type).[6]
Odor	Low odor.[13]	Can have a characteristic odor.	The specific chemical structures and their fragmentation byproducts influence

the final odor profile of the cured material.

Primary Applications	Clear coats for wood, plastic, metal; overprint varnishes; applications requiring high clarity and color stability.[3][11]	Pigmented inks (offset, screen, flexo); coatings containing TiO ₂ or other pigments; electronic coatings.[6][10][14]	Choice is driven by the yellowing requirement and the presence of pigments. Irgacure 184 excels in clear systems, while Irgacure 907 is tailored for pigmented ones.
----------------------	--	---	--

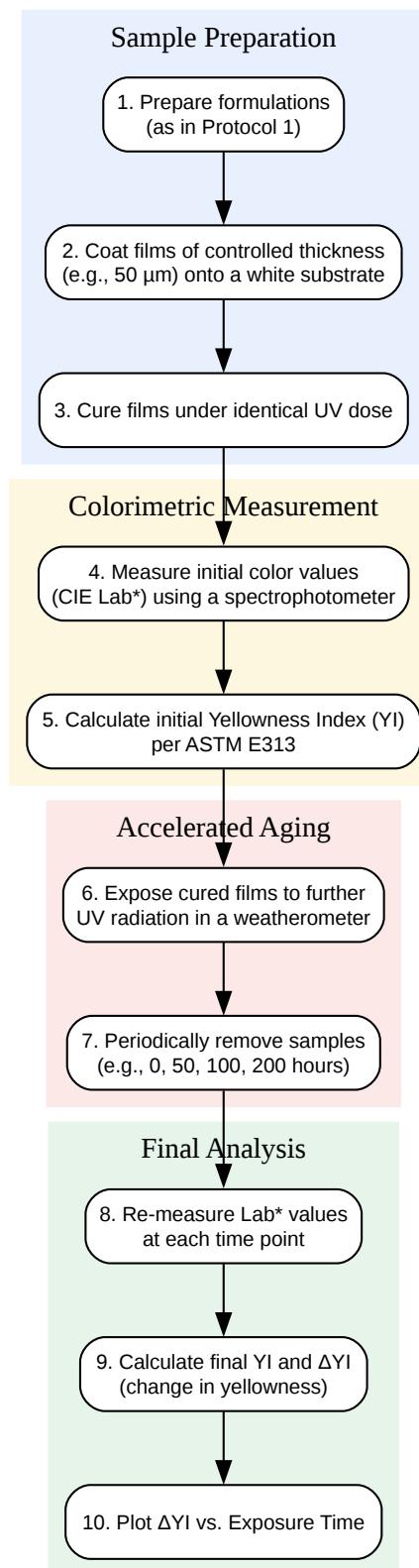


Experimental Evaluation Protocols

To objectively compare these photoinitiators, standardized, repeatable experimental protocols are essential. The following methods provide a framework for quantifying key performance differences.

Protocol 1: Evaluation of Curing Speed via Real-Time FTIR (RT-FTIR)

This protocol explains the causality behind the experimental choices: we directly measure the disappearance of the reactive acrylate C=C bond, providing a direct kinetic profile of the polymerization rather than an indirect physical test.


[Click to download full resolution via product page](#)**Caption:** Workflow for determining cure kinetics using RT-FTIR.

Methodology:

- Formulation: Prepare separate, identical formulations of a standard acrylate monomer/oligomer blend, one containing 2% by weight of Irgacure 184 and the other 2% Irgacure 907. A control sample with no photoinitiator should also be prepared.
- Sample Application: Place a small drop of the liquid formulation between two transparent salt plates (e.g., BaF₂ or KBr).
- FTIR Setup: Mount the sample in an FTIR spectrometer equipped with a UV light guide.
- Data Acquisition: Begin recording IR spectra continuously while simultaneously exposing the sample to a UV source of known intensity (e.g., a medium-pressure mercury lamp).
- Analysis: Monitor the peak area of the acrylate C=C double bond (typically around 810 cm⁻¹ for the twisting motion). The rate of decrease of this peak area is directly proportional to the rate of polymerization.[15][16]
- Comparison: Plot the percentage of acrylate conversion versus time for both photoinitiators to directly compare their initiation efficiency.

Protocol 2: Assessment of Post-Cure Yellowing

This protocol is self-validating by comparing the sample to an unexposed control and using a standardized, quantitative index (YI), removing subjective visual assessment.

[Click to download full resolution via product page](#)

Caption: Workflow for quantifying the yellowing index of cured films.

Methodology:

- Sample Preparation: Create cured films of a standard thickness (e.g., 50 µm) on a consistent, opaque white substrate (e.g., Leneta card). Ensure complete cure by providing sufficient UV dose.
- Initial Measurement: Using a calibrated spectrophotometer or colorimeter, measure the initial CIE Lab* color values of the cured films.
- yellowness Index Calculation: Calculate the initial yellowness Index (YI) according to a standard method such as ASTM E313.[\[17\]](#) The YI is a single number that quantifies the degree of yellowness.[\[18\]](#)
- Accelerated Weathering: Place the samples in a QUV accelerated weathering tester or a similar device that exposes them to a controlled spectrum of UV light and temperature.
- Periodic Measurement: Remove the samples at set intervals (e.g., 24, 48, 100 hours) and re-measure the Lab* values.
- Analysis: Calculate the change in yellowness (Δ YI) over time. A plot of Δ YI versus exposure time will clearly and quantitatively demonstrate the superior color stability of the formulation containing Irgacure 184.

Conclusion and Recommendations

The choice between Irgacure 907 and Irgacure 184 is a classic formulation decision that hinges on the specific application's tolerance for yellowing versus its need for high reactivity, especially in pigmented systems.

- Choose Irgacure 184 when the primary requirements are water-clear transparency and long-term color stability. It is the initiator of choice for high-quality clear coats, overprint varnishes, and any application where even slight yellowing is unacceptable.[\[4\]](#)[\[11\]](#)
- Choose Irgacure 907 for pigmented formulations such as printing inks and colored coatings.[\[6\]](#)[\[10\]](#) Its absorption characteristics are better suited to overcome the UV-blocking effect of pigments, and its inherent reactivity, boosted by oxygen scavenging, ensures a rapid and tack-free surface cure.

In many advanced formulations, a blend of photoinitiators is used to achieve a balance of properties.^[19] For instance, Irgacure 184 might be used for its non-yellowing surface cure in combination with a longer-wavelength initiator like Irgacure 819 to enhance through-cure in thicker sections.^[6] Understanding the fundamental strengths and weaknesses of each component, as detailed in this guide, is the foundation for such intelligent formulation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 2. From Light to Structure: Photo Initiators for Radical Two-Photon Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xtgchem.cn [xtgchem.cn]
- 4. boldchem.com [boldchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 7. Highly active photoinitiator 907 manufacturer form China [sellchems.com]
- 8. additivesforpolymer.com [additivesforpolymer.com]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. sincerechemical.com [sincerechemical.com]
- 11. High Quality Photoinitiator 184 powder CAS 947-19-3 Manufacturer and Supplier | Zhuoer [m.zhuoerchem.com]
- 12. unisunchem.com [unisunchem.com]
- 13. additivesforpolymer.com [additivesforpolymer.com]
- 14. Sinocure® 907 - 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Photoinitiator [sinocurechem.com]

- 15. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
- 18. equitechintl.com [equitechintl.com]
- 19. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- To cite this document: BenchChem. [A Comparative Guide for Formulation Scientists: Irgacure 907 vs. Irgacure 184]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163144#comparative-study-of-irgacure-907-and-irgacure-184>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com